molecular formula C18H15P3S3 B14633465 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione CAS No. 55499-33-7

2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione

Cat. No.: B14633465
CAS No.: 55499-33-7
M. Wt: 420.4 g/mol
InChI Key: NDJMUGKQMJAPIL-UHFFFAOYSA-N
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Description

2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione is a unique organophosphorus compound characterized by its distinctive structure, which includes a phosphorus-sulfur ring system with phenyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione typically involves the reaction of triphenylphosphine with sulfur and a suitable halogenating agent. One common method includes the following steps:

    Reaction of Triphenylphosphine with Sulfur: Triphenylphosphine is reacted with elemental sulfur to form triphenylphosphine sulfide.

    Halogenation: The triphenylphosphine sulfide is then treated with a halogenating agent, such as bromine or chlorine, to form the corresponding halogenated intermediate.

    Cyclization: The halogenated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione involves its interaction with molecular targets through its phosphorus-sulfur ring system. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine Sulfide: A precursor in the synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione.

    2,4,5-Triphenylimidazole: Another triphenyl-substituted compound with different chemical properties and applications.

    Triphenylphosphine Oxide: A related compound with an oxygen atom instead of sulfur, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its phosphorus-sulfur ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where such functionalities are required.

Properties

CAS No.

55499-33-7

Molecular Formula

C18H15P3S3

Molecular Weight

420.4 g/mol

IUPAC Name

2,4,5-triphenyl-4-sulfanylidene-1,3,2,4λ5,5-dithiatriphospholane

InChI

InChI=1S/C18H15P3S3/c22-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)23-20(24-21)17-12-6-2-7-13-17/h1-15H

InChI Key

NDJMUGKQMJAPIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2P(=S)(SP(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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